![molecular formula C7H7ClNa2O6P2S B015491 Tiludronate disodium CAS No. 149845-07-8](/img/structure/B15491.png)
Tiludronate disodium
Descripción general
Descripción
Tiludronate disodium is a first-generation, non-nitrogenous bisphosphonate, an analogue of endogenous pyrophosphate. It is known for its adsorption to hydroxyapatite cells and is primarily studied for its effects on osteoclasts, impacting bone resorption and turnover (Definitions, 2020).
Synthesis Analysis
The synthesis of tiludronate disodium, specifically [benzene-U-14C]-Tiludronate, involves a multi-step process starting from [benzene-U-14C]-acetanilide, yielding an overall radiochemical yield of 41% (Burgos & Ellames, 1995).
Molecular Structure Analysis
Tiludronate is characterized chemically by a (Cchlorophenyl)thiomethylene side chain on the carbon atom of its basic P-C-P structure. This double phosphonate group on the terminal carbon atom is common to all geminal bisphosphonates and contributes to its binding affinity for calcified bone matrix (Reginster & Reginster, 1992).
Chemical Reactions and Properties
Tiludronate interacts with protein-tyrosine-phosphatase (PTP) in osteoclasts, disrupting their cytoskeletal ring structure and suppressing bone resorbing activity. It also appears to inhibit the vacuolar-type proton ATPase (V-ATPase) in osteoclasts, affecting bone metabolism (Definitions, 2020).
Physical Properties Analysis
The physical properties of Tiludronate disodium are not extensively discussed in the available literature. However, its synthesis and molecular structure imply a solid compound that binds to bone tissues.
Chemical Properties Analysis
Tiludronate's chemical properties include its ability to modulate bone metabolism by inhibiting osteoclast activity. It acts on mature osteoclasts, reducing their proton secretion into the resorption space and promoting their detachment from the bone matrix. Its efficacy is demonstrated in the management of conditions characterized by excessive bone resorption (Bonjour et al., 1995).
Aplicaciones Científicas De Investigación
Bone Diseases Treatment : Tiludronate disodium is primarily recognized for its role in reducing the number of osteoclasts, inhibiting abnormal bone resorption, and reducing bone turnover, making it significant in the treatment of bone diseases like osteoporosis and Paget's disease of bone (Definitions, 2020). It is particularly useful in Paget's disease due to its specific antiosteoclastic activity (Reginster, 1992).
Veterinary Applications : In veterinary medicine, tiludronate is beneficial in managing lameness associated with the navicular bone and distal tarsal osteoarthritis in horses. It works by decreasing bone resorption and inflammation (Kamm, McIlwraith, & Kawcak, 2008). It is also used for treating osteoarthritis and acute renal failure in animals (Gourlay, 2015).
Pharmacokinetics : The drug has low and variable oral absorption with an absolute bioavailability of approximately 6%, and is evaluated as an osteoregulator in the treatment of metabolic bone disorders (Sansom, Necciari, & Thiercelin, 1995).
Bone Crystal Properties : Research has shown that tiludronate can slightly increase the width of bone apatite crystals without altering other crystal characteristics, indicating its subtle impact on bone mineral structure (Rohanizadeh et al., 2000).
Anti-inflammatory Properties : It dose-dependently inhibits cytokine and nitric oxide secretion from activated macrophages, suggesting potential anti-inflammatory properties (Mönkkönen, Similä, & Rogers, 1998).
Immobilization-Induced Osteopenia : Tiludronate significantly reduces bone resorption during immobilization and prevents long-term osteopenia in immobilized limbs (Delguste et al., 2007).
Osteoarthritis Management : It appears to inhibit the radiographic progression of osteoarthritis in high-motion joints of racehorses, by inhibiting subchondral bone remodeling (Bertuglia et al., 2021).
Osteoporosis Treatment : Its development for osteoporosis treatment is notable, with a focus on reducing vertebral fractures and impacting bone mineral density (Chesnut, 1995).
Safety And Hazards
Tiludronate disodium should be used with caution in patients with hypocalcemia, active upper gastrointestinal problems (e.g., gastritis, dysphagia, ulcer, esophageal disease), and congestive heart failure . It is contraindicated in patients with hypersensitivity to diphosphonates (e.g., alendronate, etidronate, pamidronate, tiludronate) and severe kidney failure (Cl cr <30 mL/min) . It may cause moderate irritation if inhaled or comes into contact with skin, and slight irritation if it comes into contact with eyes . It may be harmful if swallowed .
Relevant Papers
Tiludronic acid was first described in the literature in 1988 as a potential treatment for Paget’s disease of bone . Other papers have discussed its use as a treatment for bone spavin in horses .
Propiedades
IUPAC Name |
disodium;[(4-chlorophenyl)sulfanyl-[hydroxy(oxido)phosphoryl]methyl]-hydroxyphosphinate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClO6P2S.2Na/c8-5-1-3-6(4-2-5)17-7(15(9,10)11)16(12,13)14;;/h1-4,7H,(H2,9,10,11)(H2,12,13,14);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKUHWSDHMJMHIW-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC(P(=O)(O)[O-])P(=O)(O)[O-])Cl.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClNa2O6P2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
89987-06-4 (Parent) | |
Record name | Tiludronate disodium [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149845078 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1048621 | |
Record name | Tiludronate disodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1048621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tiludronate disodium | |
CAS RN |
149845-07-8 | |
Record name | Tiludronate disodium [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149845078 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tiludronate disodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1048621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 149845-07-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TILUDRONATE DISODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BH6M93CIA0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.